molecular formula C25H37N3O3 B1262889 Ciliatamide C

Ciliatamide C

Número de catálogo: B1262889
Peso molecular: 427.6 g/mol
Clave InChI: KBRMYAFKZQPUNJ-VXKWHMMOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ciliatamide C is a lipopeptide originally isolated from the marine sponge Aaptos ciliata by Nakao et al. . It belongs to the ciliatamide family (A–C), characterized by a unique structure comprising a modified peptide backbone with a methyl sulfoxide group and a fatty acid side chain . Initial reports described Ciliatamide C as an (S,S)-configured enantiomer, but recent total synthesis studies revised its stereochemistry to (R,R) based on optical rotation and NMR spectral data . This revision resolved discrepancies between synthetic and natural product characterization, highlighting the critical role of stereochemical analysis in natural product chemistry .

To address these issues, researchers developed an accelerated synthetic route using solution-phase parallel synthesis, enabling the production of Ciliatamide C and over 50 unnatural analogs for structure-activity relationship (SAR) studies .

Propiedades

Fórmula molecular

C25H37N3O3

Peso molecular

427.6 g/mol

Nombre IUPAC

N-methyl-N-[(2S)-1-oxo-1-[[(3S)-2-oxopiperidin-3-yl]amino]-3-phenylpropan-2-yl]dec-9-enamide

InChI

InChI=1S/C25H37N3O3/c1-3-4-5-6-7-8-12-17-23(29)28(2)22(19-20-14-10-9-11-15-20)25(31)27-21-16-13-18-26-24(21)30/h3,9-11,14-15,21-22H,1,4-8,12-13,16-19H2,2H3,(H,26,30)(H,27,31)/t21-,22-/m0/s1

Clave InChI

KBRMYAFKZQPUNJ-VXKWHMMOSA-N

SMILES isomérico

CN([C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2CCCNC2=O)C(=O)CCCCCCCC=C

SMILES canónico

CN(C(CC1=CC=CC=C1)C(=O)NC2CCCNC2=O)C(=O)CCCCCCCC=C

Sinónimos

ciliatamide C

Origen del producto

United States

Comparación Con Compuestos Similares

Ciliatamides A and B

  • Ciliatamide A : Shares the core peptide backbone and methyl sulfoxide group with Ciliatamide C but differs in fatty acid chain length. Revised to (R,R)-configuration, it shows moderate antileishmanial activity .
  • Ciliatamide B : The most potent antileishmanial agent in the family. Stereochemical revision to (R,R) enhanced activity compared to earlier (S,S)-reports. Synthetic (R,R)-Ciliatamide B achieved IC₅₀ values <1 µM against Leishmania spp., outperforming Ciliatamide C .

Ciliatamide D

Isolated from Stellettasp., Ciliatamide D lacks the methyl sulfoxide group but retains a similar peptide framework. Its configuration remains unrevised, and it displays weaker cytotoxicity than Ciliatamide C .

Other Sulfoxide-Containing Peptides

Compound Source Key Structural Features Biological Activity References
Haligramides A/B Marine sponge Haliclona Methyl sulfoxide, cyclic peptide Cytotoxicity (IC₅₀: 0.5–5 µM)
Hymenamide F Marine sponge Hymeniacidon Linear peptide with sulfoxide Antifungal, mild cytotoxicity
Polytheonamides Marine sponge Theonella Sulfoxide, hypermodified amino acids Cytotoxic (IC₅₀: <0.1 µM)
Ciliatamide C Aaptos ciliata (R,R)-configured, methyl sulfoxide Antileishmanial (IC₅₀: ~2–10 µM)

Key Observations :

  • Stereochemistry : The (R,R)-configuration in Ciliatamide C and B enhances antileishmanial activity compared to (S,S)-forms .
  • Methyl Sulfoxide : This group is critical for bioactivity; analogs lacking it (e.g., Ciliatamide D) show reduced potency .
  • Fatty Acid Chain : Longer chains in Ciliatamide C improve membrane interaction but may contribute to toxicity .

Q & A

Q. What experimental methods are employed in the total synthesis of Ciliatamide C?

The total synthesis of Ciliatamide C involves a multi-step approach combining traditional organic synthesis and solution-phase parallel synthesis. Key steps include:

  • HATU-mediated coupling : To avoid racemization during amide bond formation, HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) and collidine are used for coupling enantiopure intermediates (e.g., Boc-protected D/L-N-methylphenylalanine with piperidin-2-one derivatives) .
  • Boc deprotection : Mild acidolysis (5–7% TFA in CH₂Cl₂) preserves stereochemical integrity, critical for generating pure (R,R)- and (S,S)-stereoisomers .
  • Parallel library synthesis : A 42-member library of unnatural analogs was created using diverse acid chlorides and scaffolds, enabling rapid biological evaluation .

Q. How is the structural identity of Ciliatamide C confirmed post-synthesis?

Structural confirmation relies on:

  • NMR spectroscopy : Comparative analysis of ¹H and ¹³C NMR spectra between synthetic and natural products ensures overlap in chemical shifts .
  • Optical rotation : Discrepancies in optical rotation data (e.g., [α]D²⁰ = −43 for synthetic vs. +74 for natural Ciliatamide C) prompted stereochemical revision from (S,S) to (R,R) through synthesis of all four stereoisomers .
  • Mass spectrometry : High-resolution MS validates molecular weight and purity (>98% via preparative HPLC) .

Q. What biological activities have been reported for Ciliatamide C?

Ciliatamide C, isolated from Aaptos ciliata, exhibits anti-leishmanial activity . However, challenges such as cardiotoxicity and intravenous administration requirements necessitate analog development for therapeutic optimization .

Advanced Research Questions

Q. How were stereochemical discrepancies between synthetic and natural Ciliatamide C resolved?

Contradictory optical rotation data ([α]D values of opposite signs) led to synthesizing all four stereoisomers of Ciliatamide A–C. For Ciliatamide C:

  • Racemization mitigation : Scheme 4 () outlines an optimized route using HATU coupling and TFA deprotection to prevent racemization of (R)-piperidin-2-one .
  • Stereochemical reassignment : The (R,R)-enantiomer (synthetic 39) matched natural product NMR data and corrected the optical rotation to [α]D²⁰ = +56 (c = 0.1, MeOH), revising the original (S,S) designation .

Q. What methodological strategies address contradictory data in optical rotation and NMR analyses?

  • Comprehensive stereoisomer synthesis : All four stereoisomers of Ciliatamide A–B were synthesized, confirming that only (R,R)-enantiomers align with reported NMR and optical data .
  • Cross-validation : Optical rotations and NMR spectra were compared across diastereomeric pairs (e.g., (S,R) vs. (R,S)) to isolate the correct configuration .

Q. How can researchers design a library of Ciliatamide analogs for structure-activity relationship (SAR) studies?

  • Scaffold diversification : Use three core scaffolds (e.g., 18, 19, and an unnatural (R,S)-congener) coupled with 14 acid chlorides to generate >50 analogs .
  • Parallel synthesis : Employ solution-phase parallel synthesis to accelerate library production, enabling systematic evaluation of substituent effects on bioactivity .

Q. What challenges arise in ensuring reproducibility of Ciliatamide C synthesis?

  • Racemization risks : The original synthesis route caused racemization in Ciliatamide C’s piperidin-2-one moiety, necessitating modified coupling conditions (HATU/collidine) and milder deprotection protocols .
  • Purification rigor : Mass-directed preparative HPLC (>98% purity) is critical for reliable biological assays .

Q. How should researchers design assays to evaluate Ciliatamide C’s anti-leishmanial activity?

  • In vitro models : Use Leishmania promastigote/amastigote cultures to measure IC₅₀ values, comparing natural and synthetic enantiomers .
  • Toxicity profiling : Assess cardiotoxicity in mammalian cell lines (e.g., cardiomyocytes) to identify safer analogs .

Methodological Guidelines

Q. What steps ensure replicability of synthetic procedures for Ciliatamide C?

  • Detailed protocols : Document reaction conditions (e.g., solvent ratios, temperature gradients) and purification methods (HPLC parameters) in supplementary materials .
  • Characterization transparency : Publish full NMR assignments, optical rotation data, and HPLC chromatograms to enable cross-validation .

Q. How can researchers validate stereochemical assignments in complex natural products?

  • Enantiomer synthesis : Prepare all possible stereoisomers and compare spectral/optical data to resolve ambiguities .
  • Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts and optical rotations for hypothetical configurations .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.